LK-60

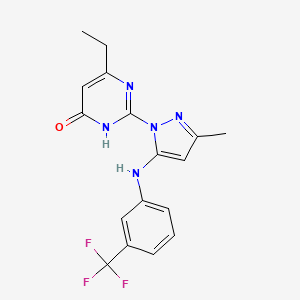

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H16F3N5O |

|---|---|

Peso molecular |

363.34 g/mol |

Nombre IUPAC |

4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C17H16F3N5O/c1-3-12-9-15(26)23-16(22-12)25-14(7-10(2)24-25)21-13-6-4-5-11(8-13)17(18,19)20/h4-9,21H,3H2,1-2H3,(H,22,23,26) |

Clave InChI |

DIORGMDYHXVSAK-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC3=CC=CC(=C3)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of LK-99

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed chemical composition, structure, and synthesis protocols for LK-99, a copper-doped lead-oxyapatite that garnered significant attention in 2023 for initial claims of room-temperature superconductivity. While subsequent research has largely refuted these claims, showing the material to be an insulator with observed magnetic properties likely arising from impurities, understanding its composition and synthesis is crucial for a complete scientific assessment.[1][2]

Proposed Chemical Composition and Structure

LK-99 is identified as a polycrystalline compound with a gray-black appearance.[1][3] Its proposed chemical formula is Pb₁₀₋ₓCuₓ(PO₄)₆O , with 'x' ranging between 0.9 and 1.1.[1][4] This composition represents a modification of the lead-apatite (oxypyromorphite) crystal structure, where a fraction of the lead (Pb²⁺) ions are substituted by copper (Cu²⁺) ions.[1][5]

The parent structure is a hexagonal crystal system belonging to the space group P6₃/m (No. 176).[1] The core claim of the initial research was that the substitution of the larger Pb²⁺ ions (ionic radius ~133 pm) with smaller Cu²⁺ ions (~87 pm) induces a slight volume contraction (approximately 0.48%) and internal stress within the lattice.[5] This structural strain was theorized to be the source of the material's purported unique electronic properties.[5]

However, many replication attempts have highlighted the presence of impurities, most notably copper(I) sulfide (Cu₂S), which are now believed to be responsible for the sharp drops in resistivity and magnetic responses initially observed.[1][2]

The following table summarizes the key crystallographic and compositional data for the proposed LK-99 material as reported in initial and subsequent characterization studies.

| Parameter | Value | Source |

| Chemical Formula | Pb₁₀₋ₓCuₓ(PO₄)₆O (where 0.9 < x < 1.1) | [1][4] |

| Approximate Formula | Pb₉Cu(PO₄)₆O | [1][3] |

| Crystal System | Hexagonal | [1] |

| Space Group | P6₃/m (No. 176) | [1] |

| Lattice Constants | a = 9.843 Å, c = 7.428 Å | [1] |

| Lattice Volume (V) | 623.2 ų | [1] |

| Observed Stoichiometry | Pb₉Cu₀.₇₆P₃.₈₂O₂₇.₆ (with high uncertainty) | [6] |

| Common Impurity | Copper(I) Sulfide (Cu₂S) | [1][6][7] |

Experimental Protocols

The synthesis of LK-99 is a multi-step solid-state reaction process involving the preparation of two precursor materials, which are then reacted to form the final compound.[1][3]

-

Materials: Lead(II) oxide (PbO) powder and lead(II) sulfate (Pb(SO₄)) powder.

-

Procedure:

-

Thoroughly grind the mixture, for example, in an agate mortar, to ensure homogeneity.[4]

-

Place the mixed powder into an alumina crucible.

-

Heat the crucible in a furnace to 725 °C (1000 K) and maintain this temperature for 24 hours in an air atmosphere.[1][3][7]

-

Allow the furnace to cool down naturally to room temperature.

-

The resulting white, crystalline material is lanarkite.

-

Reaction: PbO + Pb(SO₄) → Pb₂(SO₄)O

-

Materials: Copper (Cu) powder and red Phosphorus (P) powder.

-

Procedure:

-

Place the mixture into a quartz tube.

-

Seal the tube under a vacuum (e.g., 10⁻³ Torr or lower).

-

Heat the sealed tube to 550 °C (823 K) and maintain this temperature for 48 hours.[1][3]

-

Let the tube cool to room temperature.

-

The resulting dark gray or black crystalline material is copper(I) phosphide.

-

Reaction: 3Cu + P → Cu₃P

-

Materials: Synthesized lanarkite and copper(I) phosphide.

-

Procedure:

-

Grind the lanarkite and copper(I) phosphide crystals into a fine powder.[1][3]

-

Mix the powders. While the original papers suggest a 1:1 molar ratio of the precursor compounds, this has been a point of investigation in replication studies.[4][7]

-

Place the final mixture into a quartz tube and seal it under a vacuum.

-

Heat the sealed tube to 925 °C (1200 K) and maintain this temperature for a duration ranging from 5 to 20 hours.[1][3]

-

After heating, the resulting gray-black, polycrystalline solid is LK-99.

-

-

Unbalanced Reaction: Pb₂(SO₄)O + Cu₃P → Pb₁₀₋ₓCuₓ(PO₄)₆O + S (g)[1][3]

-

X-ray Diffraction (XRD): Used to confirm the crystal structure of the precursors and the final LK-99 product, comparing the resulting diffraction patterns to known structures like lead-apatite.[1][4][7]

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Employed for elemental analysis to determine the atomic composition of the synthesized samples and identify the distribution of elements like Pb, Cu, P, and O, as well as impurities.[4][6]

-

Magnetic Susceptibility Measurements: Performed to test for magnetic properties such as diamagnetism (a characteristic of superconductors, but also other materials) and ferromagnetism.[1]

Visualizations

The following diagrams illustrate the proposed structure, synthesis workflow, and the logical relationship between synthesis and analysis for LK-99.

References

The LK-99 Saga: An In-depth Technical Guide to the Disputed Room-Temperature Superconductor

An Examination of the Discovery, Theoretical Underpinnings, and Eventual Discrediting of a Purported Breakthrough

In the summer of 2023, the materials science community was captivated by the extraordinary claim of the discovery of a room-temperature, ambient-pressure superconductor, a material dubbed LK-99. This technical guide provides a comprehensive overview of the initial discovery, the theoretical models proposed to explain its purported properties, and the subsequent international effort to replicate and verify the findings. The initial excitement surrounding LK-99 ultimately gave way to a scientific consensus that the material is not a superconductor, with its observed characteristics attributed to impurities and other phenomena. This paper presents the available data, experimental protocols, and theoretical frameworks for researchers, scientists, and professionals in related fields.

Executive Summary

Researchers from the Quantum Energy Research Centre in South Korea first reported the synthesis of a copper-doped lead-apatite material, LK-99, which they claimed exhibited superconductivity at temperatures exceeding 400 K (127 °C) under ambient pressure[1]. The initial preprints, published on arXiv, presented measurements of critical temperature (Tc), zero-resistivity, critical current (Ic), critical magnetic field (Hc), and the Meissner effect as evidence of this breakthrough[1]. However, extensive replication efforts by numerous independent research groups worldwide failed to reproduce the claimed superconductivity. Instead, the observed magnetic and electrical properties were largely attributed to the presence of impurities, most notably copper(I) sulfide (Cu₂S), which undergoes a phase transition at a similar temperature, causing a sharp drop in resistivity[2].

Quantitative Data Summary

The following tables summarize the quantitative data as reported in the original LK-99 preprints and the subsequent replication studies. A stark contrast is evident between the initial claims and the findings of the broader scientific community.

Table 1: Properties of LK-99 as Claimed in Original Preprints

| Property | Claimed Value | Source |

| Critical Temperature (Tc) | ≥ 400 K (127 °C) | [1] |

| Critical Current (Ic) | Mentioned, but specific value not clearly reported | [1] |

| Critical Magnetic Field (Hc) | Mentioned, but specific value not clearly reported | [1] |

| Resistivity (ρ) | Approaching zero below Tc | [3] |

| Magnetic Behavior | Meissner effect (levitation) | [4] |

Table 2: Properties of Synthesized LK-99 from Replication Studies

| Research Group | Measured Critical Temperature (Tc) | Resistivity (ρ) | Magnetic Behavior | Conclusion | Source |

| National Physical Laboratory, India | No superconducting transition observed | Paramagnetic | Not a superconductor | [5] | |

| University of Manchester, UK | No superconducting transition observed | High resistivity, insulating behavior | No signatures of superconductivity | Not a superconductor | [6] |

| Peking University, China | Sharp resistivity drop around 385 K (attributed to Cu₂S) | Insulating behavior in pure samples | Ferromagnetic and diamagnetic signals | Anomalies due to Cu₂S impurity | [2] |

| ACS Omega Publication | No superconducting transition observed | Insulating behavior (2.3 x 10⁵ Ω·m at 215 K) | Diamagnetic, no superconductivity | Not a superconductor | [7][8] |

| ResearchGate Publication | No superconducting transition observed | Insulating behavior | Coexistence of soft-ferromagnetic and diamagnetic signals | Anomalies from Cu₂S impurity | [9] |

| arXiv:2308.03823 | No superconducting transition observed | - | No signatures of superconductivity | Not a superconductor | [6] |

| arXiv:2308.01135 | - | Insulating in stable triclinic phase | - | Theoretical analysis does not support superconductivity in stable phase | [10] |

Experimental Protocols

Original Synthesis Protocol for LK-99 (as described in arXiv:2307.12008)

The synthesis of LK-99 as detailed by the original researchers involved a two-step solid-state reaction method.

Step 1: Synthesis of Lanarkite (Pb₂(SO₄)O)

-

Precursors: Lead(II) oxide (PbO) and lead(II) sulfate (PbSO₄) powders.

-

Procedure:

-

Mix PbO and PbSO₄ in a 1:1 molar ratio.

-

Heat the mixture in an alumina crucible at 725 °C for 24 hours in air.

-

The resulting product is Lanarkite.

-

Step 2: Synthesis of Copper(I) Phosphide (Cu₃P)

-

Precursors: Copper (Cu) and Phosphorus (P) powders.

-

Procedure:

-

Mix Cu and P powders in a 3:1 molar ratio.

-

Seal the mixture in a quartz tube under a vacuum of 10⁻³ Torr.

-

Heat the sealed tube at 550 °C for 48 hours.

-

The resulting product is Copper(I) Phosphide.

-

Step 3: Final Synthesis of LK-99 (Pb₁₀₋ₓCuₓ(PO₄)₆O)

-

Precursors: Lanarkite and Copper(I) Phosphide.

-

Procedure:

-

Grind the Lanarkite and Copper(I) Phosphide into a powder and mix them in a 1:1 molar ratio.

-

Seal the mixture in a quartz tube under a vacuum of 10⁻³ Torr.

-

Heat the sealed tube at 925 °C for 5 to 20 hours.

-

During this process, the mixture reacts and sulfur gas is evaporated. The final product is a dark gray solid, identified as LK-99.

-

Characterization Methods

The original study and subsequent replication attempts employed a range of standard materials characterization techniques:

-

X-Ray Diffraction (XRD): To determine the crystal structure of the synthesized materials and identify the presence of different phases.

-

Resistivity Measurements: Typically using a four-probe method to measure the electrical resistance of the sample as a function of temperature. A sharp drop to zero resistance is a key indicator of superconductivity.

-

Magnetic Susceptibility Measurements: To test for the Meissner effect, where a superconductor expels a magnetic field from its interior when cooled below its critical temperature. This is often observed as strong diamagnetism. Measurements are typically performed using a SQUID (Superconducting Quantum Interference Device) magnetometer.

-

Heat Capacity Measurements: To look for a specific heat anomaly at the superconducting transition temperature.

Visualizations

Theoretical Pathway for Superconductivity in LK-99

The original authors proposed that the substitution of lead (Pb²⁺) ions with smaller copper (Cu²⁺) ions in the lead-apatite crystal structure induces a slight volume reduction (0.48%)[1]. This shrinkage was theorized to cause a structural distortion, creating stress that leads to the formation of "superconducting quantum wells" (SQWs) at the interface between the substituted copper and the lead-apatite lattice[1]. This proposed mechanism is distinct from the conventional electron-phonon coupling described by BCS theory.

Caption: Proposed mechanism of superconductivity in LK-99.

Experimental Workflow for LK-99 Synthesis and Verification

The process of creating and testing LK-99, as followed by numerous research groups, can be summarized in the following workflow.

Caption: Experimental workflow for LK-99 synthesis and verification.

Conclusion

The emergence of LK-99 created a significant and rapid global research effort. While the initial claims of room-temperature, ambient-pressure superconductivity were ultimately not substantiated by the scientific community, the episode serves as a powerful case study in the scientific process of verification and replication. The consensus is that the properties initially observed in some samples of LK-99 were due to impurities, particularly copper(I) sulfide, and not intrinsic superconductivity. Future research in high-temperature superconductivity will undoubtedly build upon the lessons learned from the intense and collaborative investigation into LK-99.

References

- 1. [2307.12008] The First Room-Temperature Ambient-Pressure Superconductor [arxiv.org]

- 2. physicsworld.com [physicsworld.com]

- 3. bigthink.com [bigthink.com]

- 4. [2308.01516] Successful growth and room temperature ambient-pressure magnetic levitation of LK-99 [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. [2308.03823] Synthesis and characterisation of LK-99 [arxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Absence of Superconductivity in LK-99 at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [2308.01135] Electronic Structure and Vibrational Stability of Copper-substituted Lead Apatite (LK-99) [arxiv.org]

An In-depth Technical Guide on the Theoretical Basis for Superconductivity in LK-99

Disclaimer: The overwhelming scientific consensus, based on numerous independent replication efforts and theoretical studies, is that LK-99 is not a room-temperature, ambient-pressure superconductor.[1][2] The initial claims have been largely attributed to impurities, notably copper(I) sulfide, and other material properties not indicative of superconductivity.[1][2] This document serves as a technical guide to the initial theoretical proposals and computational studies that were explored following the initial announcement, providing a scientific record of the hypotheses investigated.

Introduction

In July 2023, a series of preprint articles claimed the synthesis of a room-temperature, ambient-pressure superconductor, a copper-doped lead-apatite compound named LK-99 with an approximate chemical formula of Pb,,₉Cu(PO₄)₆O.[1][3][4] The material was reported to exhibit superconductivity at temperatures up to 400 K (127 °C).[1][4] These extraordinary claims spurred a massive, global effort by theoretical and experimental physicists to understand and replicate the findings. While the claims were ultimately not substantiated, the investigation into LK-99 prompted several interesting theoretical discussions based on computational modeling.

This guide provides an in-depth look at the primary theoretical frameworks proposed to explain the potential for superconductivity in LK-99, the computational methods used to investigate these theories, and the quantitative results of those studies.

Core Theoretical Proposals for Superconductivity in LK-99

The theoretical explanations for the alleged superconductivity in LK-99 were initially incomplete but were rapidly expanded upon by the global scientific community through computational analysis.[1] The main theories revolved around three key concepts: structural distortion creating quantum wells, the presence of correlated flat electronic bands, and strong electron-phonon coupling.

Structural Distortion and Superconducting Quantum Well (SQW) Model

The primary theory, proposed by the original authors, centered on a unique structural modification induced by the copper substitution.[4]

-

Mechanism: The substitution of larger Pb²⁺ ions with smaller Cu²⁺ ions within the lead-apatite crystal lattice was theorized to cause a slight but critical volume contraction (approximately 0.48%).[4] This shrinkage was said to induce internal stress and a minute structural distortion.[4]

-

Quantum Wells: This distortion was hypothesized to create an interface within the material's cylindrical columns, forming "superconducting quantum wells" (SQWs).[4][5] These quantum wells would theoretically provide a pathway for electrons to travel with zero resistance. The entire proposed mechanism is a one-dimensional chain of superconductivity.[6]

Caption: Proposed mechanism for superconductivity in LK-99.

Correlated Isolated Flat Bands

A significant number of theoretical studies, primarily using Density Functional Theory (DFT), focused on the electronic band structure of LK-99.[1][7] A recurring finding was the presence of nearly-flat energy bands near the Fermi level.[2][8][9][10]

-

Mechanism: The flat bands were shown to arise from the hybridization of Cu 3d and O 2p orbitals.[11] The presence of such bands increases the density of states at the Fermi energy, which can be a precursor to high-temperature superconductivity.[8]

-

Strongly Correlated System: The flatness of the bands indicates that electrons in these states are highly localized and interact strongly with each other. This puts the material in an "ultra-correlated regime."[12] Such systems can give rise to exotic electronic states, including Mott insulating phases or unconventional superconductivity.[11][12][13] Several analyses suggested that undoped LK-99 would be a Mott insulator and that appropriate doping would be necessary to induce a superconducting state.[12][13]

Electron-Phonon Coupling

Another avenue of investigation was whether a more conventional mechanism, the electron-phonon interaction (which is the basis of BCS theory), could be at play, potentially enhanced by the unique structure.

-

Mechanism: In this model, electrons are paired into "Cooper pairs" via interactions with lattice vibrations (phonons).[5] The strength of this interaction is a key determinant of the superconducting transition temperature.

-

Computational Findings: Some initial DFT analyses reported a potentially very large electron-phonon coupling specifically for the flat bands associated with the copper atoms.[9][10][13] A "frozen phonon" calculation, which simulates the effect of a single lattice distortion, showed a dramatic change in the band structure, indicative of this strong coupling.[9] However, subsequent studies that performed more detailed calculations found the electron-phonon coupling to be weak, casting doubt on this as a primary mechanism.[8]

Computational Methodology and Protocols

The theoretical understanding of LK-99 was primarily built on first-principles calculations using Density Functional Theory (DFT).[10][14]

General DFT Workflow

The typical computational workflow to analyze the electronic and structural properties of LK-99 is as follows:

-

Structure Definition: The starting point is the crystal structure of lead-apatite (Pb₁₀(PO₄)₆O), typically with space group P6₃/m.[1][14]

-

Copper Substitution: One or more lead atoms are computationally substituted with copper atoms. A key variable is the substitution site, as the lead-apatite structure contains two distinct lead sites, Pb(1) and Pb(2).[8]

-

Structural Relaxation: The atomic positions and lattice parameters of the new copper-doped structure are optimized to find the lowest energy (most stable) configuration.

-

Property Calculation: With the relaxed structure, a series of properties are calculated:

-

Electronic Band Structure: To identify features like flat bands and determine if the material is a metal or an insulator.

-

Phonon Dispersion: To check for the dynamical stability of the crystal structure (imaginary phonon frequencies indicate instability).[14]

-

Magnetic Properties: To determine the preferred magnetic ordering (ferromagnetic vs. antiferromagnetic) and the total magnetic moment.[9][15]

-

Electron-Phonon Coupling Strength: Calculated to assess the potential for conventional superconductivity.[8]

-

References

- 1. LK-99 - Wikipedia [en.wikipedia.org]

- 2. physicsworld.com [physicsworld.com]

- 3. Breaking the Ice: Is LK-99 Room Temperature Superconductivity Plausible? | by Freedom Preetham | Quantum Mysteries | Medium [medium.com]

- 4. [2307.12008] The First Room-Temperature Ambient-Pressure Superconductor [arxiv.org]

- 5. m.youtube.com [m.youtube.com]

- 6. cs.stanford.edu [cs.stanford.edu]

- 7. [2308.01315] Minimal model for the flat bands in copper-substituted lead phosphate apatite: Strong diamagnetism from multi-orbital physics [arxiv.org]

- 8. Electron–Phonon Coupling in Copper-Substituted Lead Phosphate Apatite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Absence of Superconductivity in LK-99 at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electronic Structure of LK-99 | Hacker News [news.ycombinator.com]

- 13. LK-99 and Superconductivity at 400K: A Skeptic’s Optimism | by R P Octopuses | Medium [medium.com]

- 14. Electronic Structure and Vibrational Stability of Copper-substituted Lead Apatite (LK-99) [arxiv.org]

- 15. Reddit - The heart of the internet [reddit.com]

The Electronic Structure of Copper-Doped Lead Apatite: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The emergence of copper-doped lead apatite, colloquially known as LK-99, has ignited significant interest and debate within the scientific community. Initial claims of room-temperature and ambient-pressure superconductivity spurred a flurry of theoretical and experimental investigations into its fundamental properties. This technical guide provides a comprehensive overview of the electronic structure of this complex material, summarizing key computational and experimental findings to date. It is intended to serve as a resource for researchers and professionals seeking a detailed understanding of the material's characteristics.

Crystal and Electronic Structure Overview

Lead apatite possesses a hexagonal crystal structure with the chemical formula Pb₁₀(PO₄)₆O.[1] In the copper-doped variant, a copper atom (Cu) substitutes a lead (Pb) atom, with the formula Pb₁₀₋ₓCuₓ(PO₄)₆O. The precise location of the copper substitution and the resulting crystal symmetry have profound implications for the material's electronic properties.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in probing the electronic landscape of this system. A recurring finding in these computational models is the presence of remarkably flat electronic bands near the Fermi level.[2][3][4] These flat bands, primarily arising from the hybridization of Cu-3d and O-2p orbitals, lead to a very high density of states (DOS) at the Fermi level, a feature often considered favorable for the emergence of novel electronic phenomena, including superconductivity.[2][5]

However, the electronic ground state of copper-doped lead apatite is a subject of ongoing investigation and debate. Depending on the specific crystal structure and the site of copper substitution, theoretical models have predicted a range of behaviors, from a metallic state with half-filled bands to a semiconducting or even insulating state.[5][6][7]

The Tale of Two Phases: Hexagonal vs. Triclinic

Computational studies have identified two key crystalline phases of copper-substituted lead apatite with distinct electronic characteristics:

-

Hexagonal Phase: This phase is characterized by a hexagonal lattice and is often associated with metallic, half-filled, and spin-split bands.[6][8] The presence of Fermi surface nesting in this phase has also been noted, which can be linked to charge density wave instabilities.[1] Despite these intriguing electronic features, the hexagonal lattice has been found to be vibrationally unstable in some calculations.[6][8]

-

Triclinic Phase: A distortion of the hexagonal lattice leads to a lower-energy, vibrationally stable triclinic structure.[1][6][8] In this configuration, the bands correspond to an insulator.[6][8] It has been proposed that in a real crystal, copper atoms might oscillate between equivalent triclinic positions, with an average position appearing hexagonal.[6][8]

The introduction of copper disrupts the symmetry of the parent lead apatite, often resulting in a distorted ground-state crystal structure with a triclinic P1 symmetry.[5][9] This distortion, coupled with the formation of CuO₄ square coordination, predisposes the material to exhibit semiconducting behavior.[5]

Quantitative Electronic Properties

The following tables summarize the key quantitative data reported in the literature for both the parent lead apatite compounds and their copper-doped counterparts. These values highlight the sensitivity of the electronic structure to composition and crystal symmetry.

| Compound | Predicted/Observed Property | Band Gap (eV) | Reference |

| Pb₁₀(PO₄)₆O | Non-magnetic insulator | 2.70 (indirect) | [10] |

| Pb₁₀(PO₄)₆(OH)₂ | Non-magnetic insulator | 3.50 (indirect) | [10] |

| 4f-Pb₉Cu(PO₄)₆O | Isolated impurity energy band ~0.5 eV above Fermi energy | - | [10] |

| 4f-Pb₉Cu(PO₄)₆(OH)₂ | Isolated impurity energy band ~1.0 eV above Fermi energy | - | [10] |

| 6h-Pb₉Cu(PO₄)₆O | Semiconducting | 1.20 | [9] |

| 6h-Pb₉Cu(PO₄)₆(OH)₂ | Semiconducting | 1.51 | [9] |

| S-doped LK-99 | Triclinic P1 symmetry | Significantly reduced band gap | [5] |

Experimental Methodologies

A variety of experimental techniques have been employed to synthesize and characterize copper-doped lead apatite. Understanding these methods is crucial for interpreting the often-conflicting experimental results.

Synthesis Protocols

-

Solid-State Reaction: This is a common method used to synthesize polycrystalline samples. It typically involves mixing precursor powders and heating them at high temperatures. One reported three-step solid-state reaction method was used to synthesize copper-doped lead apatite for structural characterization.[11] Another study reported a one-step synthesis of a single-phase Cu-doped Pb₁₀(PO₄)₆Cl₂ apatite using PbO, PbCl₂, CuCl₂, and NH₄H₂PO₄ as starting materials.[12]

-

Hydrothermal Synthesis: This technique involves a chemical reaction in an aqueous solution at high temperature and pressure. It has been used to synthesize copper-substituted lead apatite starting from hydroxyapatite precursors.[13]

-

Traveling Solvent Floating Zone (TSFZ) Growth: This method has been used to grow single crystals of Pb₉Cu(PO₄)₆O, which is essential for precise structural determination using single-crystal X-ray diffraction.[11]

Characterization Techniques

-

X-ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the synthesized materials.[4][11]

-

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): These techniques are used to examine the morphology and elemental composition of the samples.[4][11]

-

Transmission Electron Microscopy (TEM): Provides high-resolution imaging of the crystal structure.[11]

-

Magnetic and Electrical Property Measurements: Techniques such as magnetization measurements and resistivity measurements are used to probe the electronic and magnetic behavior of the material.[14]

It is important to note that the presence of impurities, particularly copper sulfide (Cu₂S), has been identified in many synthesized samples and has been suggested to be the source of some of the observed electrical transport anomalies.[4][10]

Computational Methodologies

Density Functional Theory (DFT) has been the primary computational tool for investigating the electronic structure of copper-doped lead apatite.

-

DFT+U Calculations: This method incorporates a Hubbard U term to better account for the strong on-site Coulomb repulsion of the localized Cu-d electrons. The value of U used in various studies typically ranges from 4 to 7 eV.[1][6]

-

Functionals: Different exchange-correlation functionals have been employed, including the Generalized Gradient Approximation (GGA) and the SCAN meta-GGA.[2]

-

Software Packages: The Vienna Ab initio Simulation Package (VASP) is a commonly used software for these calculations.[2]

The general workflow for computational analysis is depicted in the diagram below.

Signaling Pathways and Logical Relationships

The relationship between the crystal structure, copper substitution, and the resulting electronic properties can be visualized as a decision tree, highlighting the critical factors that determine the material's behavior.

Concluding Remarks

The electronic structure of copper-doped lead apatite is exceptionally sensitive to its crystal structure, the specific location of the copper dopant, and the presence of impurities. While initial excitement was fueled by the possibility of room-temperature superconductivity, subsequent research has revealed a more complex and nuanced picture. The material exhibits a fascinating interplay of structural and electronic degrees of freedom, with theoretical calculations pointing towards the existence of flat bands and strong electronic correlations. However, many experimental studies have concluded that the material is a semiconductor or an insulator, with observed superconductivity-like transitions often attributed to impurities like Cu₂S.[4][15]

Further research, particularly with high-quality single crystals and careful control over stoichiometry and impurities, is necessary to definitively unravel the intrinsic electronic properties of this intriguing material. The insights gained from the study of copper-doped lead apatite will undoubtedly contribute to the broader understanding of strongly correlated electron systems and the ongoing quest for novel high-temperature superconductors.

References

- 1. Electronic Structure and Vibrational Stability of Copper-substituted Lead Apatite (LK-99) [arxiv.org]

- 2. arxiv.org [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [2308.01135] Electronic Structure and Vibrational Stability of Copper-substituted Lead Apatite (LK-99) [arxiv.org]

- 7. [2308.04344] Structural, electronic, magnetic properties of Cu-doped lead-apatite Pb$_{10-x}$Cu$_x$(PO$_4$)$_6$O [arxiv.org]

- 8. [PDF] Electronic structure and vibrational stability of copper-substituted lead apatite LK-99 | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 11. The Crystal Structure of Apatite and Copper-Doped Apatite - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]

- 12. One-step synthesis of Cu-doped Pb10(PO4)6Cl2 apatite: A wide-gap semiconductor [arxiv.org]

- 13. [PDF] Hydrothermal Synthesis and Magnetic Properties of Copper-doped Lead Apatite | Semantic Scholar [semanticscholar.org]

- 14. [2310.11051] Electromagnetic properties of copper doped lead apatite Pb9Cu(PO4)6O [arxiv.org]

- 15. researchgate.net [researchgate.net]

Synthesis of LK-99: A Three-Step Solid-State Reaction

An in-depth analysis of the initial synthesis and characterization of LK-99, a copper-doped lead-apatite material that garnered significant attention in 2023 for its preliminary claims of room-temperature superconductivity. This guide details the original experimental protocols, summarizes the reported structural and physical data, and contextualizes the findings within the broader scientific verification efforts that followed.

The initial synthesis of LK-99, as described in the preprints by Lee, Kim, et al., involves a multi-step solid-state reaction process.[1][2][3] The methodology is relatively straightforward compared to the synthesis of other complex superconducting materials, which contributed to the rapid global replication efforts.[4][5] The process is detailed below.

Experimental Protocols

Step 1: Synthesis of Lanarkite (Pb₂(SO₄)O)

-

Reactants: Lead(II) oxide (PbO) and lead(II) sulfate (Pb(SO₄)) powders.[1] Lanarkite is a rare mineral but can be synthesized in a lab.[6][7]

-

Procedure:

-

Reaction: PbO + Pb(SO₄) → Pb₂(SO₄)O[1]

Step 2: Synthesis of Copper Phosphide (Cu₃P)

-

Reactants: Copper (Cu) and Phosphorus (P) powders.[1] Sourcing red phosphorus can be challenging as it is a controlled substance.[4]

-

Procedure:

-

Reaction: 3Cu + P → Cu₃P[1]

Step 3: Final Synthesis of LK-99 (Pb₁₀-ₓCuₓ(PO₄)₆O)

-

Reactants: The previously synthesized Lanarkite (Pb₂(SO₄)O) and Copper Phosphide (Cu₃P).

-

Procedure:

-

Grind the Lanarkite and Cu₃P crystals into a fine powder and mix them in a 1:1 molar ratio.[1][8][9]

-

Place the powder mixture into a quartz tube and seal it under a vacuum (approx. 10⁻³ Torr).[1]

-

Heat the sealed tube to 925 °C (1200 K) for a duration ranging from 5 to 20 hours.[1]

-

During this process, the copper atoms substitute lead atoms in the lead-apatite structure, resulting in a slight volume reduction and the formation of the gray-black polycrystalline LK-99 material.[1][2][10]

-

-

Reaction: Pb₂(SO₄)O + Cu₃P → Pb₁₀-ₓCuₓ(PO₄)₆O + S (g), where x is between 0.9 and 1.1.[1]

Characterization Methods

To validate the properties of the synthesized material, a series of characterization techniques were employed. The primary goals were to confirm the crystal structure and test for the two hallmark signs of superconductivity: zero electrical resistance and the Meissner effect (the expulsion of a magnetic field).

Experimental Protocols

-

X-Ray Diffraction (XRD): This was the primary technique used to confirm that the synthesized material possessed the claimed modified lead-apatite crystal structure.[2][9] Powder XRD was performed on the finely crushed final product to identify its crystalline phases.[8][9]

-

Electrical Resistivity Measurement: The four-probe method was used to measure the electrical resistance of the sample as a function of temperature.[8] This test is crucial to demonstrate the zero-resistance state of a superconductor.[11]

-

Magnetic Property Measurement: A SQUID (Superconducting Quantum Interference Device) magnetometer was used to measure the magnetic moment of the sample in response to an applied magnetic field at various temperatures.[9] These measurements, often done under both zero-field-cooled (ZFC) and field-cooled (FC) conditions, are used to detect the diamagnetic response characteristic of the Meissner effect.[1] The observation of a small piece of the material levitating over a magnet was also presented as visual evidence of this effect.[12][13]

-

Compositional and Morphological Analysis: Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) were used in some replication studies to examine the surface morphology and elemental composition of the synthesized samples, which proved crucial in identifying impurities.[8][14]

Summary of Reported Data and Properties

Table 1: Structural Properties of LK-99

| Property | Original Claim / Parent Compound | Replication Study Finding |

| Chemical Formula | Pb₁₀-ₓCuₓ(PO₄)₆O (x ≈ 0.9-1.1)[1] | Pb₁₀-ₓCuₓ(PO₄)₆O and Cu₂S impurities[15][17] |

| Crystal System | Hexagonal[1][18] | Hexagonal[15] |

| Space Group | P6₃/m (No. 176)[1] | P6₃/m (No. 176)[15] |

| Lattice Constants (Parent Pb-Apatite) | a = 9.865 Å, c = 7.431 Å[15] | N/A |

| Lattice Constants (LK-99) | Shrinkage of 0.48% in volume[10] | a = 9.851 Å, c = 7.437 Å[15] |

Table 2: Physical Properties and Superconductivity Claims

| Property | Original Claim | Replication Study Findings |

| Critical Temperature (Tc) | ≥ 400 K (127 °C)[1] | No superconductivity observed.[1][8] One attempt noted a sharp resistance drop around 110 K (-163 °C), but without a Meissner effect.[1] |

| Electrical Resistivity | Zero resistivity below Tc.[10][11] | Highly resistive, insulator-like behavior (e.g., 25.2 Ω·m at 325 K).[15] Some sharp drops in resistance were attributed to a phase transition in Cu₂S impurities around 385 K (112 °C).[17][19] |

| Magnetic Properties | Strong diamagnetism (Meissner effect), partial levitation.[10] | Samples were largely paramagnetic or diamagnetic, consistent with known materials.[9][15] Observed "levitation" was attributed to ferromagnetism or regular diamagnetism, not superconductivity.[1][19] |

Replication and the Role of Impurities

The initial excitement surrounding LK-99 quickly subsided as research groups worldwide shared their replication results. By mid-August 2023, the scientific consensus was that LK-99 is not a room-temperature superconductor.[1] The key findings from the global verification effort were:

-

Purity is a Problem: The described synthesis method often produces a multi-phase material, not a pure sample of LK-99.[17]

-

Copper Sulfide (Cu₂S) Impurity: A prominent impurity identified in many synthesized samples was copper sulfide (Cu₂S).[1] This compound undergoes a structural phase transition at around 112-127 °C, which is associated with a sharp drop in its electrical resistivity.[17][19] This transition temperature is remarkably close to the originally claimed Tc of LK-99, providing a plausible, non-superconducting explanation for the resistivity measurements.

-

Magnetic Response: The "partial levitation" observed was inconsistent with the uniform and stable levitation characteristic of the Meissner effect.[13] Instead, it was found to be consistent with the behavior of ferromagnetic or standard diamagnetic materials.[1][19]

-

Insulating Nature: Synthesized single crystals of pure LK-99 (without impurities) were found to be highly resistive insulators, not superconductors.[1][19]

Conclusion

The initial reports on LK-99 presented a simple method to synthesize a material with properties claimed to be revolutionary. The detailed protocols for a three-step solid-state reaction allowed for rapid, widespread attempts at verification. However, characterization by numerous independent groups revealed that the claims of room-temperature superconductivity were unsubstantiated. The quantitative data collected globally showed that pure LK-99 is an insulator. The phenomena initially interpreted as signs of superconductivity—namely the sharp drop in resistivity and partial magnetic levitation—were convincingly attributed to the properties of impurities, most notably copper sulfide (Cu₂S), which is a common byproduct of the synthesis reaction. The LK-99 episode serves as a powerful case study in the scientific process, highlighting the critical role of peer review and independent replication in validating extraordinary claims.

References

- 1. LK-99 - Wikipedia [en.wikipedia.org]

- 2. LK-99 and The Superconductivity Paradigm Shift | by Mike Hassaballa | DataDrivenInvestor [medium.datadriveninvestor.com]

- 3. LK-99 background, history & theory | by Serge at X3EM | Medium [medium.com]

- 4. tomshardware.com [tomshardware.com]

- 5. cbc.ca [cbc.ca]

- 6. Learn About Lanarkite | Home [lanarkite.com]

- 7. Lanarkite - Wikipedia [en.wikipedia.org]

- 8. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 9. arxiv.org [arxiv.org]

- 10. [2307.12008] The First Room-Temperature Ambient-Pressure Superconductor [arxiv.org]

- 11. 4 critical tests for LK-99 as a true superconductor | by Ethan Siegel | Starts With A Bang! | Medium [medium.com]

- 12. [2308.01516] Successful growth and room temperature ambient-pressure magnetic levitation of LK-99 [arxiv.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

- 17. physicsworld.com [physicsworld.com]

- 18. Electronic Structure and Vibrational Stability of Copper-substituted Lead Apatite (LK-99) [arxiv.org]

- 19. techspot.com [techspot.com]

An In-depth Technical Guide to the Meissner Effect Claims in LK-99

For Researchers, Scientists, and Drug Development Professionals

Abstract

In July 2023, a series of preprint papers from a South Korean research team claimed the discovery of a room-temperature, ambient-pressure superconductor, LK-99. A central pillar of this claim was the observation of partial levitation, attributed to the Meissner effect—a hallmark of superconductivity. This assertion triggered a global race to replicate the findings. However, extensive experimental and theoretical investigations have largely refuted the initial claims. The scientific consensus, as of late 2023, is that LK-99 is not a superconductor, and the observed magnetic phenomena can be explained by other material properties, primarily impurities. This guide provides a detailed technical overview of the original claims, the experimental protocols for synthesis and measurement, a summary of the quantitative data from replication efforts, and the alternative explanations that have led to the current scientific understanding.

The Original LK-99 Claim: A Room-Temperature Meissner Effect?

The initial papers by Sukbae Lee, Ji-Hoon Kim, and colleagues described LK-99, a copper-substituted lead-apatite with the approximate formula Pb₁₀₋ₓCuₓ(PO₄)₆O, as a superconductor at temperatures up to 400 K (127°C). Their evidence included measurements of zero resistivity and, most visually compelling, a video showing a sample of LK-99 partially levitating over a magnet. This levitation was presented as proof of the Meissner effect, where a superconductor expels all magnetic fields from its interior.

However, experts quickly noted that the observed "partial levitation," where one end of the sample remained in contact with the magnet, is not characteristic of the stable, full levitation produced by the Meissner effect in true superconductors. This observation could also be explained by strong diamagnetism or weak ferromagnetism.

Claimed Superconducting Properties

The original authors reported several key properties indicating superconductivity, which are summarized in the table below. It is crucial to note that these values have not been successfully replicated by independent research groups.

| Parameter | Claimed Value (Original LK-99 Papers) | Notes |

| Critical Temperature (Tc) | ≥ 400 K (127 °C) | The temperature at which the material supposedly transitions to a superconducting state. |

| Magnetic Behavior | Meissner Effect (Partial Levitation) | The primary visual evidence presented for superconductivity. |

| Magnetic Susceptibility | Strong Diamagnetism | Claimed to be thousands of times greater than highly diamagnetic materials like graphite. |

| Structural Change | 0.48% Volume Shrinkage | Attributed to the substitution of Pb²⁺ ions with smaller Cu²⁺ ions, creating internal stress believed to induce superconductivity. |

Experimental Protocols

The synthesis of LK-99 and the verification of its properties involve multi-step solid-state chemistry and sensitive physical measurements.

Synthesis of LK-99 (Original Protocol)

The synthesis method described by the original authors is a three-step solid-state reaction. The lack of precise detail in the original papers was a significant challenge for replication efforts.

Step 1: Synthesis of Lanarkite (Pb₂(SO₄)O)

-

Reactants: Lead(II) oxide (PbO) and lead(II) sulfate (Pb(SO₄)) powders.

-

Procedure: Mix the powders in a 1:1 molar ratio.

-

Heating: Heat the mixture in an alumina crucible at 725°C for 24 hours in the presence of air.

-

Reaction: PbO + Pb(SO₄) → Pb₂(SO₄)O

Step 2: Synthesis of Copper(I) Phosphide (Cu₃P)

-

Reactants: Copper (Cu) and Phosphorus (P) powders.

-

Procedure: Mix the powders in a 3:1 molar ratio.

-

Heating: Seal the mixture in a tube under vacuum and heat at 550°C for 48 hours.

-

Reaction: 3Cu + P → Cu₃P

Step 3: Final Synthesis of LK-99 (Pb₁₀₋ₓCuₓ(PO₄)₆O)

-

Reactants: Lanarkite and Copper(I) Phosphide powders.

-

Procedure: Grind the precursors into a powder and mix them in a 1:1 molar ratio.

-

Heating: Seal the mixture in a vacuum-sealed quartz tube and heat at 925°C for 5-20 hours.

-

Result: The final product is a solid, dark-gray material, LK-99.

Caption: Flowchart of the original three-step solid-state synthesis protocol for LK-99.

Protocol for Magnetic Property Measurement

Verifying a true Meissner effect requires careful magnetic susceptibility measurements, typically using a SQUID (Superconducting Quantum Interference Device) or VSM (Vibrating Sample Magnetometer).

Key Measurement Procedures:

-

Zero-Field Cooling (ZFC):

-

The sample is cooled to a low temperature (e.g., 5 K) in the absence of an external magnetic field.

-

A small magnetic field (e.g., 25-200 Oe) is then applied.

-

The magnetic moment of the sample is measured as the temperature is slowly increased.

-

A superconductor will exhibit a strong diamagnetic (negative) signal as it expels the magnetic field upon warming through its critical temperature.

-

-

Field Cooling (FC):

-

The sample is cooled from above its supposed critical temperature to a low temperature while in the presence of an external magnetic field.

-

The magnetic moment is measured as the sample cools.

-

In a superconductor, the magnetic flux is trapped inside, leading to a much weaker diamagnetic signal compared to the ZFC measurement.

-

-

Magnetic Hysteresis (M-H) Loops:

-

At a constant temperature below the critical temperature, the external magnetic field is swept from positive to negative and back.

-

The sample's magnetization is measured. A Type-II superconductor will show a characteristic hysteresis loop, which is a key indicator of superconductivity.

-

Caption: Workflow for verifying the Meissner effect in a material sample like LK-99.

Replication Crisis and Quantitative Findings

Numerous independent research groups worldwide attempted to replicate the synthesis and measurements of LK-99. The overwhelming consensus from these studies was a failure to reproduce the claimed superconductivity. Instead, the results pointed towards a multiphase material where impurities, not the LK-99 compound itself, were responsible for the observed behaviors.

The Role of Copper Sulfide (Cu₂S)

A key finding from replication studies was the ubiquitous presence of copper sulfide (Cu₂S) as an impurity in the synthesized samples. This impurity arises from the reaction between the precursors. Crucially, Cu₂S undergoes a first-order structural phase transition at around 385-400 K. This transition is accompanied by a sharp, dramatic drop in resistivity by several orders of magnitude, which could be easily mistaken for the resistivity drop of a superconducting transition.

Summary of Magnetic Measurement Data from Replication Studies

The magnetic properties of replicated LK-99 samples were found to be inconsistent with superconductivity. Pure, single-crystal samples of LK-99 were found to be insulators. The magnetic signals in multiphase samples were attributed to a combination of diamagnetism and ferromagnetism.

| Study / Group | Measurement Technique | Applied Field | Key Findings | Magnetic Susceptibility (χ) | Conclusion |

| Peking University | SQUID | - | Observed weak soft ferromagnetic components. | - | Ferromagnetism, not superconductivity, explains the "half levitation". |

| Indian National Physical Laboratory | SQUID | - | First sample was not diamagnetic. Purer second sample was diamagnetic but not superconducting. | - | No evidence of superconductivity. |

| Various (Consensus) | SQUID, VSM | 25-500 Oe | Samples are typically diamagnetic but do not show the characteristic bifurcation between ZFC and FC curves expected for a superconductor. | At 315 K, χ ≈ -0.23 (Insulator-like behavior) | Not a superconductor. The behavior is consistent with a resistive diamagnetic material. |

| CAS Institute of Physics | - | - | Observed properties are due to the structural transition of Cu₂S impurities. | - | LK-99 is not a superconductor. |

Alternative Explanations for the "Meissner Effect"

The partial levitation observed in the original LK-99 video is now understood to be a consequence of magnetic forces other than the Meissner effect.

-

Diamagnetism: All materials exhibit some level of diamagnetism, a weak repulsion from magnetic fields. While the original authors claimed LK-99's diamagnetism was exceptionally strong, replication studies found it to be within the range of known non-superconducting materials.

-

Ferromagnetism: The presence of ferromagnetic impurities can cause a sample to be attracted to a magnet. The combination of a sample's shape (anisotropy) and weak ferromagnetism can result in it standing on one end on a magnet, mimicking the appearance of partial levitation. Several replication studies confirmed the presence of soft ferromagnetic components in their samples.

Caption: The logical progression from the initial LK-99 claim to the scientific consensus.

Conclusion

The investigation into LK-99's superconductivity claims serves as a powerful case study in the scientific method's self-correcting nature. While the initial reports generated immense excitement, the global scientific community's rapid and rigorous replication efforts demonstrated that the observed phenomena were not due to room-temperature superconductivity. The "Meissner effect" was shown to be a misinterpretation of standard magnetic properties arising from a complex, multiphase material. The sharp drop in resistivity, another key piece of evidence, was convincingly attributed to a phase transition in the Cu₂S impurity, which is a common byproduct of the synthesis process. The consensus is that pure LK-99 is an insulator, not a superconductor. This episode underscores the critical importance of reproducibility, peer review, and cautious interpretation of extraordinary claims in scientific research.

physical properties of polycrystalline LK-99

An In-Depth Technical Guide to the Physical Properties of Polycrystalline LK-99

Disclaimer: This document summarizes the physical properties of the polycrystalline material designated LK-99, as reported in scientific literature following its initial announcement. The overwhelming scientific consensus, based on numerous independent replication efforts, is that LK-99 is not a room-temperature, ambient-pressure superconductor. The properties initially suggested as evidence for superconductivity have been largely attributed to impurities and other phenomena.

Introduction

In mid-2023, a compound with the approximate chemical formula Pb₉Cu(PO₄)₆O, named LK-99, was reported to be a room-temperature and ambient-pressure superconductor.[1][2] This claim spurred a global effort by researchers to synthesize and verify the material's properties. LK-99 is a polycrystalline, gray-black material identified as a copper-doped lead-oxyapatite.[1][3] Subsequent, extensive research has clarified that pure, phase-pure LK-99 is an insulator, with many of the initially observed electrical and magnetic signatures arising from extrinsic effects, notably the presence of copper(I) sulfide (Cu₂S) impurities formed during synthesis.[1][4] This guide provides a technical overview of the experimentally determined and the methodologies used for its characterization.

Synthesis of Polycrystalline LK-99

The most common method used to synthesize LK-99 is a two-step solid-state reaction.[5][6] This process involves the preparation of two precursor materials, Lanarkite (Pb₂(SO₄)O) and Copper Phosphide (Cu₃P), which are then reacted at high temperatures.

Experimental Protocol: Solid-State Synthesis

Step 1: Synthesis of Lanarkite (Pb₂(SO₄)O)

-

Lead(II) oxide (PbO) and lead(II) sulfate (PbSO₄) powders are mixed in a 1:1 molar ratio.[6]

-

The mixture is thoroughly ground in an agate mortar to ensure homogeneity.[6]

-

The powdered mixture is placed in an alumina crucible and heated in a furnace to 725-750°C for 24 hours in an air atmosphere.[6][7]

-

The furnace is cooled naturally to room temperature, yielding a white-colored Lanarkite powder.[7]

-

Phase purity is confirmed using Powder X-ray Diffraction (PXRD).[7][8]

Step 2: Synthesis of Copper Phosphide (Cu₃P)

-

Copper (Cu) powder and red phosphorus (P) are mixed in a stoichiometric ratio (3:1).[6]

-

The mixture is sealed in a quartz tube under a vacuum (e.g., 10⁻³ mbar).[6]

-

The sealed ampule is heated to 550°C and held for 15-48 hours.[5][6]

-

The product is cooled, and its crystal structure is confirmed via PXRD.[2][6]

Step 3: Final Reaction to Form LK-99 (Pb₉Cu(PO₄)₆O)

-

The synthesized Lanarkite and Cu₃P powders are mixed, typically in a 1:1 molar ratio, and ground together.[2][6]

-

The final mixture is pressed into a pellet and sealed in a quartz tube under a high vacuum.[7]

-

The sealed tube is heated to 925°C and held for 5-20 hours.[1][7]

-

After cooling, small, gray-black polycrystalline chunks of the final LK-99 material are obtained.[7]

Structural and Physical Properties

Characterization of polycrystalline LK-99 samples has established its fundamental structural, electrical, and magnetic properties.

Crystallographic Structure

PXRD analysis confirms that LK-99 possesses a hexagonal apatite crystal structure, with the space group P6₃/m.[7][8] The doping of copper into the lead apatite structure results in a slight volume contraction compared to the parent compound.[7][8]

| Property | Value (Ref.[7]) | Value (Parent Compound[7]) |

| Crystal System | Hexagonal | Hexagonal |

| Space Group | P6₃/m (No. 176) | P6₃/m (No. 176) |

| Lattice Constant a | 9.851(4) Å | 9.865(3) Å |

| Lattice Constant c | 7.437(9) Å | 7.431(3) Å |

| Cell Volume | ~624.5 ų | ~625.6 ų (0.18% contraction) |

Table 1: Crystallographic data for a synthesized polycrystalline LK-99 sample compared to its parent lead apatite compound.

Electrical Properties

The primary claim for superconductivity in LK-99 was based on reports of vanishing resistance. However, independent measurements have consistently shown that LK-99 is a highly resistive material with semiconductor or insulator-like behavior.[7][8]

Experimental Protocol: Resistivity Measurement

-

Method: A standard four-probe measurement technique is used to determine the electrical resistivity of the material as a function of temperature.[7][8]

-

Apparatus: A Physical Property Measurement System (PPMS), such as a 14 T Cryogenic model, is typically employed to control the temperature and measure the transport properties.[7][8]

-

Procedure: Four electrical contacts are made on the surface of the polycrystalline sample. A constant DC current is passed through the outer two probes, and the voltage drop across the inner two probes is measured. Resistivity (ρ) is calculated based on the measured resistance and the sample's geometry.

-

Conditions: The measurement is performed over a range of temperatures, for instance, from 215 K to 325 K, to observe the resistivity trend.[8]

Quantitative Data Replication studies have demonstrated that resistivity increases as temperature decreases, which is characteristic of a non-metallic material.

| Temperature | Resistivity (ρ) | Behavior | Reference |

| 325 K | 25.2 Ω·m | Insulator-like | [8] |

| 215 K | 2.3 × 10⁵ Ω·m | Insulator-like | [8] |

Table 2: Representative resistivity values for a polycrystalline LK-99 sample.

The sharp drop in resistivity observed in the initial reports around 378-385 K is now understood to be caused by a structural phase transition in Cu₂S impurities, not a superconducting transition in LK-99.[1][4][9]

Magnetic Properties

The initial claims of levitation were presented as evidence of the Meissner effect. However, subsequent analysis showed that the observed behavior is attributable to standard diamagnetism or, in some cases, ferromagnetism from contaminants.[1][4][6]

Experimental Protocol: Magnetic Susceptibility Measurement

-

Method: A Superconducting Quantum Interference Device (SQUID) magnetometer is used to measure the magnetic moment of the sample as a function of temperature and applied magnetic field.

-

Procedure: The sample is placed in the SQUID. For temperature-dependent measurements (M-T curve), the sample is cooled in zero field (ZFC) or in a constant applied field (FC), and its magnetic moment is recorded as the temperature is swept. For field-dependent measurements (M-H curve), the temperature is held constant (e.g., 280 K) while the external magnetic field is varied.[5][8]

-

Analysis: The data reveals whether the material is diamagnetic (negative susceptibility), paramagnetic (positive susceptibility), or ferromagnetic (hysteretic behavior).

Observed Properties

-

Most synthesized LK-99 samples exhibit weak diamagnetic or paramagnetic behavior at room temperature.[5][8]

-

The magnetic response is not strong enough to be consistent with bulk superconductivity.[7]

-

The magnetization of diamagnetic samples increases as temperature decreases, which is contrary to the behavior of a superconductor, where strong diamagnetism appears abruptly below the critical temperature.[7][8]

-

Some samples that showed a stronger magnetic response (levitation of fragments) were found to contain ferromagnetic impurities, such as iron, likely introduced during the grinding process.[6]

Conclusion

Based on a comprehensive review of replication studies, polycrystalline LK-99 is not a room-temperature, ambient-pressure superconductor. Its intrinsic physical properties are those of a copper-doped lead apatite that behaves as a highly resistive semiconductor or insulator.[8] It exhibits weak diamagnetism.[7] The phenomena initially reported as signatures of superconductivity—a sharp drop in resistivity and magnetic levitation—have been convincingly explained by the presence of impurity phases, primarily Cu₂S, and ferromagnetic contaminants, respectively.[1][4][6] The synthesis protocol itself is prone to creating a multiphase material, making phase-pure synthesis challenging and contributing to the initial confusion surrounding its properties.

References

- 1. LK-99 - Wikipedia [en.wikipedia.org]

- 2. arxiv.org [arxiv.org]

- 3. quantumzeitgeist.com [quantumzeitgeist.com]

- 4. physicsworld.com [physicsworld.com]

- 5. researchgate.net [researchgate.net]

- 6. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 7. Absence of Superconductivity in LK-99 at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Technical Review of the Initial LK-99 Papers

An in-depth analysis of the initial claims, experimental data, and synthesis protocols for the purported room-temperature superconductor.

In late July 2023, the materials science community was captivated by the emergence of two pre-print papers from a research group in South Korea. These papers, published on the arXiv server, detailed the synthesis and properties of a material designated LK-99, a copper-doped lead apatite. The authors, led by Sukbae Lee and Ji-Hoon Kim, made the extraordinary claim of having achieved room-temperature and ambient-pressure superconductivity.[1][2][3][4] This report, if substantiated, would represent a monumental breakthrough in physics and technology. This technical guide provides a comprehensive review of the data and methodologies presented in these seminal papers, aimed at researchers, scientists, and professionals in related fields.

Core Claims and Initial Data

The initial publications asserted that LK-99, with a chemical formula of Pb₁₀₋ₓCuₓ(PO₄)₆O (where 0.9 < x < 1.1), exhibited superconducting properties at temperatures up to 400 K (127 °C) under ambient pressure.[1][2][3] The primary evidence presented to support these claims included zero resistivity, the Meissner effect (magnetic levitation), a critical current, and a critical magnetic field at these elevated temperatures.[1][5]

Quantitative Data from Initial Reports

The following tables summarize the key quantitative data presented in the initial pre-print articles (arXiv:2307.12008 and arXiv:2307.12037). It is important to note that these values were met with significant skepticism and have been the subject of numerous replication efforts.

| Property | Claimed Value(s) | Source |

| Critical Temperature (Tc) | ≥ 400 K (127 °C) | [1][2] |

| Resistivity (ρ) | Approaching zero at T < Tc | [1] |

| Critical Current (Ic) | Non-zero up to 400 K | [5] |

| Critical Magnetic Field (Hc) | Evidence of a critical field at elevated temperatures | [1] |

| Volume Shrinkage | 0.48% upon Cu substitution | [1][6] |

| Lattice Parameters (LK-99) | a = 9.843 Å, c = 7.428 Å (Hexagonal, P63/m) | [2] |

| Lattice Parameters (Lead Apatite) | a = 9.865 Å, c = 7.431 Å | [7] |

Experimental Protocols

The synthesis of LK-99, as described in the initial papers, is a multi-step solid-state reaction process. The following is a detailed breakdown of the reported methodology.

Precursor Synthesis: Lanarkite (Pb₂(SO₄)O)

-

Reactants: Lead(II) oxide (PbO) and lead(II) sulfate (PbSO₄) powders are mixed in a 1:1 molar ratio.

-

Process: The mixture is heated in an alumina crucible at 725 °C for 24 hours in an air atmosphere.

-

Product: The resulting material is Lanarkite (Pb₂(SO₄)O).

Precursor Synthesis: Copper(I) Phosphide (Cu₃P)

-

Reactants: Copper (Cu) and Phosphorus (P) powders are mixed.

-

Process: The mixture is sealed in a quartz tube under a vacuum of 10⁻³ torr. This sealed tube is then heated at 550 °C for 48 hours.

-

Product: The resulting material is Copper(I) Phosphide (Cu₃P).

Final Synthesis of LK-99

-

Reactants: The synthesized Lanarkite and Copper(I) Phosphide are ground into a powder and mixed.

-

Process: The powder mixture is sealed in a quartz tube under a vacuum of 10⁻⁵ torr. The sealed tube is then heated to 925 °C for a duration of 5 to 20 hours.

-

Product: The final product is the polycrystalline material LK-99, identified as Pb₁₀₋ₓCuₓ(PO₄)₆O.

Visualizing the Workflow and Proposed Mechanism

To better understand the processes and hypotheses presented in the early papers, the following diagrams have been generated using the DOT language.

A flowchart illustrating the multi-step solid-state synthesis process for LK-99.

The proposed mechanism for superconductivity in LK-99 as described in the initial papers.

Subsequent Developments and Retractions

It is crucial to acknowledge that the initial claims surrounding LK-99 have not been successfully replicated by the global scientific community. Numerous independent research groups attempted to synthesize and characterize LK-99 according to the published protocols. The consensus from these studies is that the observed phenomena in the original work were likely due to impurities, particularly copper(I) sulfide (Cu₂S), which exhibits a sharp change in resistivity at temperatures similar to those reported for LK-99's purported superconducting transition.[8] Most replication attempts have found LK-99 to be a highly resistive insulator or a diamagnetic material, not a superconductor.[7][9][10] While the initial excitement has subsided, the LK-99 saga serves as a compelling case study in the scientific process of verification and the rapid dissemination of information in the modern research landscape.

References

- 1. [2307.12008] The First Room-Temperature Ambient-Pressure Superconductor [arxiv.org]

- 2. arxiv.org [arxiv.org]

- 3. LK-99 - Wikipedia [en.wikipedia.org]

- 4. arxiv.org [arxiv.org]

- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 6. lesswrong.com [lesswrong.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. physicsworld.com [physicsworld.com]

- 9. Absence of Superconductivity in LK-99 at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [2308.06589] On the Experimental Evidence for Possible Superconductivity in LK99 [arxiv.org]

An In-depth Technical Guide to Potential Phases in the Copper-Lead-Phosphorus-Oxygen System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of complex multi-element systems is a cornerstone of materials science, leading to the discovery of novel compounds with unique and potentially transformative properties. The Copper-Lead-Phosphorus-Oxygen (Cu-Pb-P-O) system, while not extensively mapped, presents a rich landscape for scientific investigation. The recent surge in interest surrounding copper-doped lead apatite has underscored the potential for discovering materials with remarkable electronic and magnetic characteristics within this quaternary system. This technical guide provides a comprehensive overview of the known and potential phases in the Cu-Pb-P-O system, detailing their synthesis, crystal structure, and properties. It is intended to serve as a foundational resource for researchers engaged in the exploration of these materials.

Identified Crystalline Phases

The known crystalline phases within the Cu-Pb-P-O system are primarily ternary compounds belonging to the copper-phosphate, lead-phosphate-oxide, and the recently highlighted copper-substituted lead phosphate apatite families. To date, no unique quaternary crystalline phases with all four elements in distinct crystallographic sites have been definitively characterized in the publicly available literature.

Copper Phosphate Phases

A variety of copper phosphate compounds have been synthesized and characterized. These materials exhibit diverse crystal structures and properties.

| Compound Name | Chemical Formula | Crystal System | Space Group | Key Properties |

| Copper(II) Orthophosphate | Cu₃(PO₄)₂ | Triclinic | P-1 | Antiferromagnetic[1] |

| Libethenite | Cu₂(PO₄)(OH) | Orthorhombic | Pnnm | Piezoelectric, photocatalytic activity[2][3][4][5] |

| Pseudomalachite | Cu₅(PO₄)₂(OH)₄ | Monoclinic | P2₁/c | Common secondary mineral in copper deposits. |

| Copper(II) Pyrophosphate | Cu₂P₂O₇ | Monoclinic | C2/c (α-phase) | Exhibits a phase transition from α to β form.[6] |

Lead Phosphate Oxide Phases

Several lead phosphate oxide compounds have been identified, forming the parent structures for potential copper substitution.

| Compound Name | Chemical Formula | Crystal System | Space Group | Key Properties |

| Lead(II) Phosphate Oxide | Pb₄O(PO₄)₂ | Monoclinic | P2₁/c | Contains isolated OPb₄ tetrahedra.[7][8] |

| --- | Pb₈O₅(PO₄)₂ | Monoclinic | C2/m | Based upon complex sheets of [O₅Pb₈].[7][8] |

| Lead Apatite | Pb₁₀(PO₄)₆O | Hexagonal | P6₃/m | Parent compound for LK-99, insulator.[7][8] |

Copper-Substituted Lead Phosphate Apatite

The most prominent phase of interest within this quaternary system is the copper-doped lead apatite, often referred to as LK-99.

| Compound Name | Chemical Formula | Crystal System | Space Group | Key Properties |

| Copper-Substituted Lead Apatite (LK-99) | Pb₁₀₋ₓCuₓ(PO₄)₆O (x ≈ 1) | Hexagonal | P6₃/m | Insulator, subject of superconductivity claims.[4][5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and investigation of materials. Below are protocols for the synthesis of key phases discussed in this guide.

Solid-State Synthesis of Pb₁₀₋ₓCuₓ(PO₄)₆O (LK-99)

This protocol is based on the methods reported for the synthesis of the material that sparked recent interest in this system.

Step 1: Synthesis of Lanarkite (Pb₂(SO₄)O)

-

Mix lead(II) oxide (PbO) and lead(II) sulfate (PbSO₄) powders in a 1:1 molar ratio.

-

Grind the mixture thoroughly in an agate mortar.

-

Place the mixed powder in an alumina crucible.

-

Heat the crucible in a furnace at 725 °C for 24 hours in an air atmosphere.

-

After cooling, the resulting white solid is lanarkite.

Step 2: Synthesis of Copper(I) Phosphide (Cu₃P)

-

Mix copper (Cu) and red phosphorus (P) powders in a 3:1 molar ratio inside an inert atmosphere glovebox.

-

Seal the mixture in an evacuated quartz tube.

-

Heat the sealed tube in a furnace to 550 °C for 48 hours.

-

After cooling, the resulting grayish-black solid is copper(I) phosphide.

Step 3: Final Reaction to Form Pb₁₀₋ₓCuₓ(PO₄)₆O

-

Grind the synthesized lanarkite and copper(I) phosphide together in a 1:1 molar ratio.

-

Seal the mixed powder in an evacuated quartz tube (vacuum of ~10⁻³ Torr).

-

Heat the sealed tube in a furnace to 925 °C for 5-20 hours.

-

The final product is a dark-colored solid containing the copper-substituted lead apatite phase. It is important to note that this synthesis often results in a multiphase product, including copper sulfide (Cu₂S) as a significant impurity.[7][9]

Hydrothermal Synthesis of Copper Hydroxyphosphate (Cu₂(OH)PO₄)

Hydrothermal methods are effective for synthesizing crystalline copper hydroxyphosphate.

-

Prepare an aqueous solution of a copper salt, such as copper(II) nitrate (Cu(NO₃)₂) or copper(II) sulfate (CuSO₄).

-

Prepare a separate aqueous solution of a phosphate source, such as diammonium phosphate ((NH₄)₂HPO₄).

-

Add the copper salt solution to a Teflon-lined stainless-steel autoclave.

-

Slowly add the phosphate solution to the autoclave while stirring. The molar ratio of Cu to P is typically controlled to be around 2:1.

-

Adjust the pH of the resulting mixture using ammonia solution. The final morphology of the product can be influenced by the pH.

-

Seal the autoclave and heat it to a temperature between 150-200 °C for 12-24 hours.

-

After cooling to room temperature, the resulting precipitate is collected by filtration, washed with deionized water and ethanol, and dried in an oven. This method can yield well-formed crystals of Cu₂(OH)PO₄.[2][3][4][5]

Solid-State Synthesis of Copper Pyrophosphate (Cu₂P₂O₇)

A straightforward solid-state reaction can be used to synthesize copper pyrophosphate.

-

Mix copper(II) oxide (CuO) and ammonium dihydrogen phosphate (NH₄H₂PO₄) in a 2:2 molar ratio.

-

Grind the powders together thoroughly to ensure a homogeneous mixture.

-

Place the mixture in an alumina crucible.

-

Heat the crucible in a furnace in two stages: first at 300 °C for 4 hours to decompose the ammonium dihydrogen phosphate, followed by a second heating stage at 700-800 °C for 10-15 hours to complete the reaction.

-

Allow the furnace to cool to room temperature. The resulting product is α-Cu₂P₂O₇.[6]

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate the general workflows.

Caption: Solid-state synthesis workflow for Pb₁₀₋ₓCuₓ(PO₄)₆O.

Caption: Hydrothermal synthesis workflow for Cu₂(OH)PO₄.

Conclusion and Future Outlook

The Cu-Pb-P-O system is a fertile ground for the discovery of new materials with intriguing physical properties. While the focus has recently been on copper-doped lead apatite, a wider array of ternary and potentially novel quaternary phases warrants systematic investigation. The synthesis of phase-pure materials remains a significant challenge, often yielding multiphase products that complicate the interpretation of their intrinsic properties.

Future research should prioritize the systematic exploration of the Cu-Pb-P-O phase space to identify new quaternary compounds. Detailed phase diagram studies are essential for understanding the stability and formation conditions of these materials. Furthermore, the development of refined synthesis techniques, such as hydrothermal and flux growth methods, could enable the production of high-quality single crystals, which are crucial for unambiguously determining their crystal structures and physical properties. The continued exploration of this system holds promise for advancing our fundamental understanding of structure-property relationships in complex oxides and phosphates.

References

- 1. skb.se [skb.se]

- 2. Synthesis, Crystal Structure and Characterization of Cu2 (PO4) (OH) | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 3. [PDF] Hydrothermal Synthesis of Copper Hydroxyphosphate Hierarchical Superstructures and Its Photocatalysis Activity in UV Light | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamic and thermochemical properties of Cu3(PO4)2·3H2O | Chemija [lmaleidykla.lt]

- 8. file.sdiarticle3.com [file.sdiarticle3.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Exploratory Synthesis of Novel Lead-Apatite Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The recent exploration into lead-apatite compounds, particularly copper-doped variations, has opened new avenues in materials science. This guide provides a comprehensive overview of the synthesis, characterization, and theoretical understanding of these novel materials, with a focus on providing detailed experimental protocols and structured data for researchers. The information presented here is synthesized from recent scientific literature and aims to be a practical resource for professionals in the field.

Data Presentation

Table 1: Lattice Parameters of Synthesized Lead-Apatite Compounds

| Compound | Synthesis Method | Space Group | a (Å) | c (Å) | Reference |

| Pb₁₀(PO₄)₆O (LK-99) | Solid-State | P6₃/m | 9.851(4) | 7.437(9) | [1] |

| Pb₁₀(PO₄)₆(OH)₂ | Solid-State | P6₃/m | 9.865(3) | 7.431(3) | [1] |

| Pb₈Na₁.₈₅(PO₄)₆ | Solid-State | P6₃/m | ~9.75 | ~7.20 | [2] |

| Pb₈Na₂(PO₄)₆ | Solid-State | P6₃/m | ~9.76 | ~7.22 | [2] |

| Pb₅(SiO₄)(PO₄)₂ | Solid-State | P6₃/m | 9.78782(16) | 7.31084(16) | [3] |

| Pb₅(GeO₄)(PO₄)₂ | Solid-State | P6₃/m | 9.87697(12) | 7.33136(11) | [3] |

| Pb₃.₄Ca₁.₃(PO₄)₃Cl₀.₀₃OH₀.₉₇ | Precipitation | - | - | - | [4] |

| Pb₃.₆Ca₁.₂(PO₄)₃Cl₀.₀₇OH₀.₉₃ | Precipitation | - | - | - | [4] |

| Pb₃.₆Ca₁.₂(PO₄)₃Cl₀.₂₇OH₀.₇₃ | Precipitation | - | - | - | [4] |

Table 2: Elemental Composition of a Synthesized LK-99 Sample

| Element | Weight % | Atomic % |

| Pb | - | 9 |

| Cu | - | 0.76 |

| P | - | 3.82 |

| O | - | 27.6 |

| Note: The quantitative weight percentages had high uncertainty (∼14.49%) in the original analysis and are not reported here. The stoichiometry is reported as Pb₉Cu₀.₇₆P₃.₈₂O₂₇.₆.[1] |

Experimental Protocols

Solid-State Synthesis of Copper-Doped Lead Apatite (LK-99)

This protocol is based on the methods reported for the synthesis of the compound designated LK-99.[5]

Step 1: Synthesis of Lanarkite (Pb₂(SO₄)O)

-

Materials: Lead(II) oxide (PbO) powder, Lead(II) sulfate (Pb(SO₄)) powder.

-

Procedure:

-

Mix PbO and Pb(SO₄) powders in a 1:1 molar ratio.

-

Grind the mixture thoroughly in an agate mortar.

-

Place the mixed powder in an alumina crucible.

-

Heat the crucible in a furnace at 725 °C for 24 hours in an air atmosphere.

-

Allow the furnace to cool down naturally to room temperature.

-

The resulting product is lanarkite (Pb₂(SO₄)O).

-

Step 2: Synthesis of Copper(I) Phosphide (Cu₃P)

-

Materials: Copper (Cu) powder, Phosphorus (P) powder.

-

Procedure:

-

Mix Cu and P powders in a 3:1 molar ratio.

-